4-(Methylthio)phenylboronic acid

概述

描述

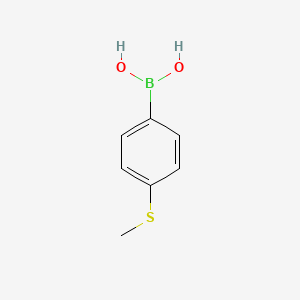

4-(Methylthio)phenylboronic acid is an organic compound with the molecular formula C7H9BO2S. It is a boronic acid derivative where a phenyl ring is substituted with a methylthio group at the para position and a boronic acid group. This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

准备方法

Synthetic Routes and Reaction Conditions

4-(Methylthio)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoanisole with magnesium to form a Grignard reagent, which is then treated with trimethyl borate followed by hydrolysis to yield the boronic acid . Another method involves the direct borylation of 4-(methylthio)phenyl halides using diboronyl reagents under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and appropriate ligands to ensure high yield and purity .

化学反应分析

Types of Reactions

4-(Methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride.

Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).

Major Products

Oxidation: 4-(Methylsulfinyl)phenylboronic acid, 4-(Methylsulfonyl)phenylboronic acid.

Reduction: 4-(Methylthio)phenol.

Substitution: Biaryl compounds.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

4-(Methylthio)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can react with various electrophiles, including aryl halides and alkenes, facilitating the synthesis of complex organic molecules. For instance, it has been successfully employed in reactions with 2-aryl-1-bromo-1-nitroethenes and alkynyl bromides to yield substituted phenyl compounds that are valuable in pharmaceutical development .

Polymer Chemistry

In polymer chemistry, this compound participates in the development of boron-containing polymers. These polymers can exhibit unique properties such as increased mechanical strength and enhanced thermal stability. The incorporation of boronic acids into polymer matrices allows for the tuning of physical properties through controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization.

Medicinal Chemistry

Biological Activity

Research indicates that boronic acids, including this compound, possess various biological activities. They have been shown to act as enzyme inhibitors, particularly against proteases and kinases, which are crucial targets in cancer therapy. The presence of the methylthio group may enhance the binding affinity of these compounds due to increased hydrophobic interactions .

Cancer Therapy

The compound's potential in cancer therapy is noteworthy. Studies have demonstrated that boronic acids can modulate biological pathways involved in tumor growth and metastasis. For example, combination therapies involving boronic acids have been investigated to overcome drug resistance in cancers such as multiple myeloma and lymphoma . The ability to inhibit specific pathways makes this compound a candidate for further development in targeted cancer therapies.

Sensor Technology

Glucose-Sensitive Gels

Recent advancements have highlighted the application of this compound in developing glucose-sensitive gels for drug delivery systems. These gels can respond to changes in glucose concentration, making them suitable for self-regulated drug delivery in diabetic patients . The interaction between boronic acids and glucose facilitates the design of smart materials that release drugs in response to physiological changes.

Case Studies

作用机制

The primary mechanism of action for 4-(Methylthio)phenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The methylthio group can also participate in various oxidation and reduction reactions, altering the electronic properties of the phenyl ring and influencing the reactivity of the compound .

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the methylthio group, making it less versatile in certain oxidation and reduction reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methylthio group, which affects its reactivity and applications in organic synthesis.

4-Mercaptophenylboronic acid: Contains a mercapto group, which can form stronger interactions with metal catalysts compared to the methylthio group.

Uniqueness

4-(Methylthio)phenylboronic acid is unique due to the presence of the methylthio group, which provides additional reactivity and versatility in organic synthesis. This group can undergo oxidation to form sulfoxides and sulfones, offering more functionalization options compared to similar compounds .

生物活性

4-(Methylthio)phenylboronic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C7H9BOS

- Molecular Weight : 169.02 g/mol

- Structure : The compound features a phenyl ring substituted with a methylthio group and a boronic acid moiety, which is critical for its biological interactions.

This compound acts primarily through its ability to interact with various biological targets, particularly in the realm of enzyme inhibition. One notable mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Target Enzymes

- Cyclooxygenase-2 (COX-2) : Inhibition leads to decreased levels of inflammatory mediators.

- STK17B Kinase : Recent studies have shown that this compound serves as a potent inhibitor of STK17B, demonstrating selectivity and potential as a chemical probe for studying kinase activity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant first-pass metabolism observed .

- Half-life : Short half-life (<5 minutes) in liver microsomes suggests rapid metabolism, which may limit its therapeutic application without modification .

Anti-inflammatory Effects

In animal models, administration of this compound has demonstrated significant anti-inflammatory effects. Studies indicate that at lower doses, the compound effectively reduces inflammation without notable adverse effects. However, higher doses may lead to toxicity, including gastrointestinal irritation.

Kinase Inhibition Study

A study investigating the selectivity of this compound on STK17B revealed that it occupies the ATP-binding pocket and exhibits low metabolic stability in liver microsomes. Structural analysis confirmed its binding orientation and interaction with key residues in the kinase domain .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 169.02 g/mol |

| Log P (octanol-water partition) | 0.42 |

| Solubility | High |

| Metabolic Stability | Low (t1/2 < 5 min in liver) |

| Biological Activity | Effect |

|---|---|

| COX-2 Inhibition | Reduces inflammation |

| STK17B Inhibition | Selective kinase inhibition |

属性

IUPAC Name |

(4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUHTLFKBDDICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370058 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-51-1 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98546-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。